amine CAS No. 1096305-85-9](/img/structure/B1461418.png)
[(4-Bromophenyl)methyl](4-methylpentan-2-yl)amine
説明
(4-Bromophenyl)methylamine is a chemical compound. It is a derivative of 4-Bromophenylacetic acid and 4-methylpentan-2-amine . It can be purchased for research purposes .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance,4-Bromophenylacetic acid can be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . Similarly, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and their molecular structures confirmed by their physicochemical properties and spectroanalytical data . Molecular Structure Analysis
The molecular structure of(4-Bromophenyl)methylamine can be inferred from its molecular formula, C13H20BrN. The compound contains a bromophenyl group, a methyl group, and a pentan-2-yl group attached to an amine.
科学的研究の応用
Antimicrobial Activity
The compound has been studied for its potential in combating microbial resistance, which is a growing concern in medical science. Derivatives of this compound have shown promising results against bacterial (Gram-positive and Gram-negative) and fungal species. The antimicrobial activity is attributed to the compound’s ability to interfere with the biosynthesis of bacterial lipids or through other mechanisms that inhibit microbial growth .
Anticancer Activity
Research indicates that certain derivatives of “(4-Bromophenyl)methylamine” exhibit significant antiproliferative effects, particularly against breast cancer cell lines. This activity is crucial for developing new cancer treatments, as the compound can induce cell death in cancerous cells without affecting healthy cells .
Molecular Docking Studies
Molecular docking studies are essential for understanding how a compound interacts with various biological targets. This compound has been used in molecular modelling to predict its binding mode and efficacy against specific receptors, which is vital for rational drug design and development .
Anti-Inflammatory Applications
Inflammation is a biological response to harmful stimuli, and controlling it is crucial for treating various diseases. Derivatives of this compound have shown potential in regulating inflammatory diseases, as evidenced by docking studies that suggest effective interactions with inflammatory pathways .
Neuroprotective Properties
The neuroprotective properties of thiazole derivatives, which are structurally related to “(4-Bromophenyl)methylamine”, suggest that they may play a role in protecting nerve cells from damage. This is particularly relevant for diseases like Alzheimer’s and Parkinson’s, where neuronal protection is crucial .
Antitumor and Cytotoxic Activity
Thiazole derivatives have been observed to possess antitumor and cytotoxic activities. These properties make them valuable in the field of oncology, where they can be used to develop drugs that specifically target tumor cells, thereby reducing the side effects associated with conventional chemotherapy .
Antioxidant Effects
Antioxidants are vital for protecting the body from oxidative stress, which can lead to various chronic diseases. The compound’s derivatives have been explored for their antioxidant capabilities, which could be beneficial in preventing or treating conditions caused by oxidative damage .
Antiviral Potential
Given the ongoing need for new antiviral agents, especially in the wake of global pandemics, the compound’s derivatives are being investigated for their ability to inhibit viral replication. This research is crucial for the development of novel antiviral drugs that could be used to treat a wide range of viral infections .
将来の方向性
The future directions for the study of (4-Bromophenyl)methylamine could involve further exploration of its synthesis, properties, and potential applications. Given the antimicrobial and antiproliferative activities of related compounds , it could be interesting to investigate whether (4-Bromophenyl)methylamine exhibits similar biological activities.
特性
IUPAC Name |
N-[(4-bromophenyl)methyl]-4-methylpentan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrN/c1-10(2)8-11(3)15-9-12-4-6-13(14)7-5-12/h4-7,10-11,15H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHUBKMFYAIYEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)NCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Bromophenyl)methyl](4-methylpentan-2-yl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



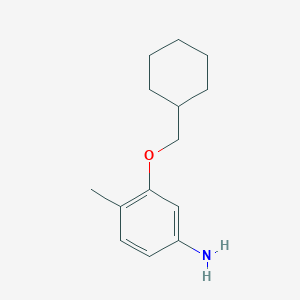

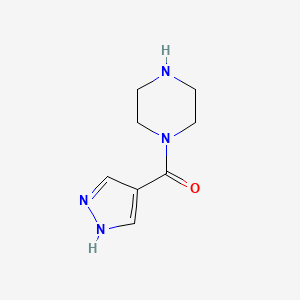

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B1461341.png)
![methyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B1461343.png)
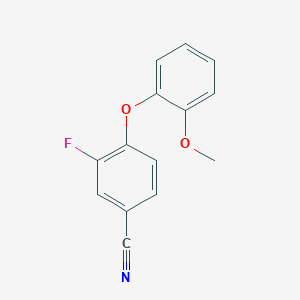
![1-[(3-cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1461348.png)
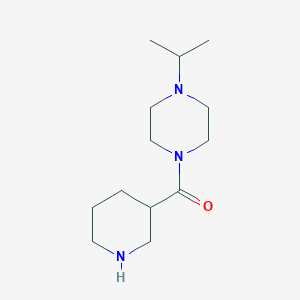

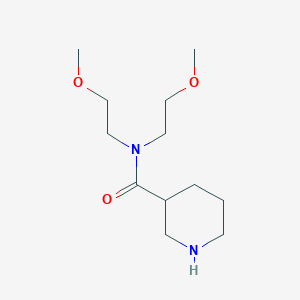

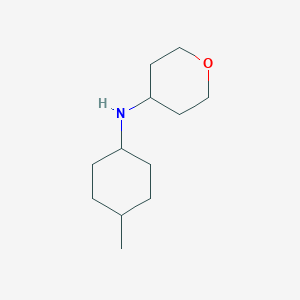
![3-[(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)methyl]benzoic acid](/img/structure/B1461358.png)